Programmable Regioselectivity in Sequential Suzuki–Miyaura and Sonogashira Couplings Enabled by the 6-Bromo-3-iodo Motif
The 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one scaffold permits a two-step, fully regioselective diversification sequence. In the first step, the C3–I bond reacts preferentially in a Suzuki–Miyaura coupling with arylboronic acids, leaving the C6–Br bond intact. The second step then engages the remaining C6–Br bond in a Sonogashira coupling with terminal alkynes, achieving overall 1,3,6-trisubstitution. This orthogonal reactivity, demonstrated in a study by Mugnaini et al. [1], is not achievable with the 6-bromo-3-chloro analog (Ar–Cl bond dissociation energy 96 kcal/mol) because the reactivity gap between Cl and Br is insufficient to guarantee high site-selectivity under standard Pd-catalyzed conditions [2].
| Evidence Dimension | Regioselective sequential cross-coupling (C3 vs. C6 halogen reactivity) |
|---|---|
| Target Compound Data | 1-Alkyl-6-bromo-3-iodoquinolin-4(1H)-one undergoes complete site-selective Suzuki coupling at C3, followed by Sonogashira coupling at C6 [1] |
| Comparator Or Baseline | 6-Bromo-3-chloroquinolin-4(1H)-one would exhibit poor selectivity due to smaller reactivity difference (ΔBDE = 15 kcal/mol for Br vs. Cl, compared to ΔBDE = 16 kcal/mol for I vs. Br and ΔBDE = 31 kcal/mol for I vs. Cl) [2] |
| Quantified Difference | Exclusive C3 functionalization observed; no C6 coupling detected in first step [1] |
| Conditions | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, microwave irradiation (Suzuki); Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF (Sonogashira) |
Why This Matters
This orthogonal reactivity simplifies purification and increases overall yield in library synthesis, directly reducing cost-per-compound in medicinal chemistry campaigns.
- [1] Mugnaini, C., Falciani, C., De Rosa, M., Brizzi, A., Pasquini, S., & Corelli, F. (2011). Regioselective functionalization of quinolin-4(1H)-ones via sequential palladium-catalyzed reactions. Tetrahedron, 67(32), 5776–5783. DOI: 10.1016/j.tet.2011.05.134. View Source
- [2] Palladium Catalysed Coupling of Iodoquinolines and Acetylenes — A Novel Entry to the Pyrrolo[3,2,1-ij]quinoline Nucleus. Heterocycles 1997. DOI: 10.3987/com-97-7958. View Source
